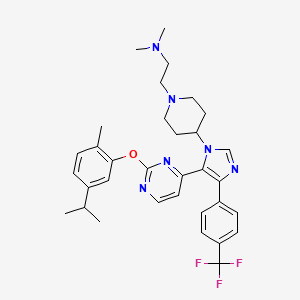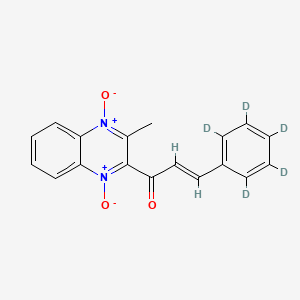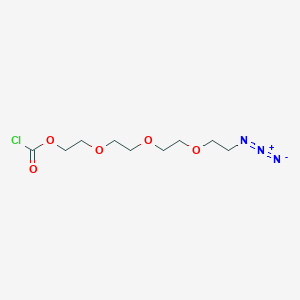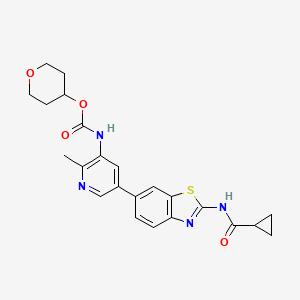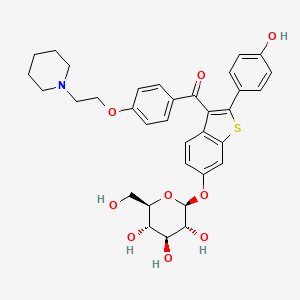
Hypoglycemic agent 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hypoglycemic Agent 1 is a compound used to lower blood glucose levels, primarily in the treatment of diabetes mellitus
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hypoglycemic Agent 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route includes:
Formation of Intermediate A: This step involves the reaction of starting materials under controlled temperature and pressure to form Intermediate A.
Conversion to Intermediate B: Intermediate A is then subjected to further reactions, often involving catalysts and specific reagents, to form Intermediate B.
Final Product Formation: Intermediate B undergoes a final set of reactions, including purification steps, to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Large reactors are used to carry out the reactions in batches, with careful monitoring of temperature, pressure, and reaction time.
Continuous Processing: Some manufacturers use continuous flow reactors to produce this compound, allowing for more efficient and consistent production.
化学反应分析
Types of Reactions: Hypoglycemic Agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: These include various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted functional groups, leading to different pharmacological properties.
科学研究应用
Hypoglycemic Agent 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular metabolism and insulin signaling pathways.
Medicine: Primarily used in the treatment of diabetes mellitus to manage blood glucose levels.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Hypoglycemic Agent 1 exerts its effects by targeting specific molecular pathways involved in glucose metabolism. The primary mechanism includes:
Insulin Sensitization: Enhances the sensitivity of cells to insulin, promoting glucose uptake.
Insulin Secretion: Stimulates the release of insulin from pancreatic beta cells.
Inhibition of Glucose Production: Reduces hepatic glucose output by inhibiting key enzymes involved in gluconeogenesis.
Molecular Targets and Pathways:
Insulin Receptor: Enhances the signaling pathway of the insulin receptor, leading to increased glucose uptake.
Pancreatic Beta Cells: Stimulates insulin secretion by acting on specific ion channels and receptors.
Hepatic Enzymes: Inhibits enzymes like glucose-6-phosphatase and fructose-1,6-bisphosphatase, reducing glucose production.
相似化合物的比较
- Metformin
- Glipizide
- Pioglitazone
- Sitagliptin
Hypoglycemic Agent 1 represents a significant advancement in the management of diabetes mellitus, offering a multifaceted approach to controlling blood glucose levels. Its unique properties and broad range of applications make it a valuable compound in both research and clinical settings.
属性
分子式 |
C25H24FN5O4 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC 名称 |
2-[4-[[1-[2-(1,4-dioxan-2-ylmethoxy)phenyl]pyrrolo[1,2-d][1,2,4]triazin-4-yl]amino]-3-fluorophenyl]acetamide |
InChI |
InChI=1S/C25H24FN5O4/c26-19-12-16(13-23(27)32)7-8-20(19)28-25-30-29-24(21-5-3-9-31(21)25)18-4-1-2-6-22(18)35-15-17-14-33-10-11-34-17/h1-9,12,17H,10-11,13-15H2,(H2,27,32)(H,28,30) |
InChI 键 |
HMVGORSDUCHZCR-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CO1)COC2=CC=CC=C2C3=NN=C(N4C3=CC=C4)NC5=C(C=C(C=C5)CC(=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
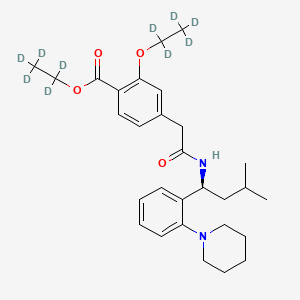
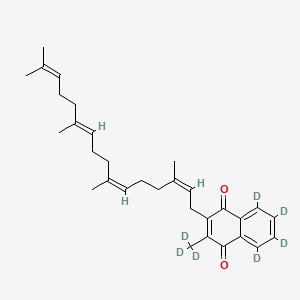
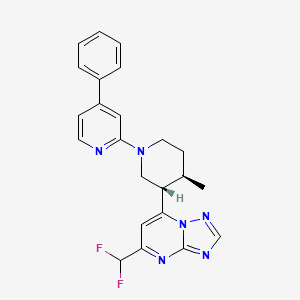
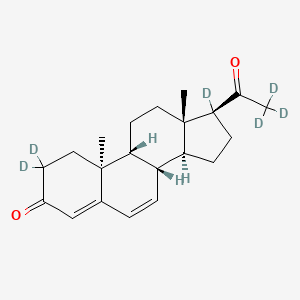
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
